(R)-(+)-Higenamine Hydrobromide
Description
Properties
CAS No. |
106032-52-4 |
|---|---|
Molecular Formula |
C₁₆H₁₇NO₃·HBr |
Molecular Weight |
271.318091 |
Synonyms |
Hydrobromide (1:1) 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-[(4-Hydroxyphenyl)methyl]-_x000B_ |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways
Distribution of Higenamine (B191414) Across Plant Species Relevant to Research
Higenamine has been isolated from a diverse range of plant families. mdpi.comresearcher.life Its presence is notable in species that have a history of use in traditional medicine. mdpi.comnih.gov Research has identified higenamine in various parts of these plants, including the roots, leaves, fruit, and seeds. mdpi.comopss.org
The concentration of higenamine can vary significantly between different plant species and even between different parts of the same plant. mdpi.com For instance, the embryo of Nelumbo nucifera (lotus) has been found to contain a higher concentration of (R)-(+)-higenamine compared to preparations from Aconitum species. mdpi.com Furthermore, processing methods can influence the concentration of higenamine in the final plant product. mdpi.com
Below is a table summarizing some of the key plant species in which higenamine has been detected.
| Plant Species | Family | Common Name | Plant Part(s) Containing Higenamine |
| Aconitum carmichaelii | Ranunculaceae | Carmichael's Monkshood | Root opss.org |
| Aconitum kusnezoffii | Ranunculaceae | Kusnezoff's Monkshood | Root mdpi.com |
| Annona squamosa | Annonaceae | Sugar Apple | Not specified wikipedia.orgnih.gov |
| Aristolochia brasiliensis | Aristolochiaceae | Brazilian Dutchman's Pipe | Not specified mdpi.comnih.gov |
| Asarum heterotropioides | Aristolochiaceae | Wild Ginger | Not specified wikipedia.org |
| Asarum sieboldii | Aristolochiaceae | Siebold's Wild Ginger | Not specified mdpi.comresearcher.life |
| Gnetum parvifolium | Gnetaceae | - | Not specified mdpi.comresearcher.life |
| Nandina domestica | Berberidaceae | Heavenly Bamboo | Fruit, Leaf mdpi.comopss.org |
| Nelumbo nucifera | Nelumbonaceae | Sacred Lotus | Embryo, Leaf, Seeds mdpi.comopss.org |
| Tinospora crispa | Menispermaceae | - | Not specified mdpi.comresearcher.life |
Biosynthetic Precursors and Enzymatic Steps in Higenamine Production
The biosynthesis of higenamine is a well-studied pathway within the broader synthesis of benzylisoquinoline alkaloids in plants. wikipedia.org The core structure of higenamine is formed through the condensation of two molecules derived from the amino acid L-tyrosine. wikipedia.org
L-tyrosine serves as the fundamental precursor for the biosynthesis of higenamine. wikipedia.org In plants, tyrosine itself is synthesized via the shikimate pathway. wikipedia.org From tyrosine, two distinct pathways lead to the formation of the two immediate precursors of higenamine: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). wikipedia.org
The conversion of tyrosine to dopamine is a critical step. nih.gov This process is initiated by the enzyme tyrosine hydroxylase, which hydroxylates tyrosine to form L-DOPA. nih.gov Subsequently, DOPA decarboxylase removes the carboxyl group from L-DOPA to produce dopamine. youtube.com The other precursor, 4-hydroxyphenylacetaldehyde, is also derived from tyrosine. rsc.org
The central reaction in the formation of the higenamine backbone is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde. mdpi.comnih.gov This reaction creates the tetrahydroisoquinoline core structure that is characteristic of higenamine and other benzylisoquinoline alkaloids. nih.gov This key biosynthetic step is catalyzed by the enzyme norcoclaurine synthase. mdpi.comnih.gov
Norcoclaurine synthase (NCS) is a crucial enzyme that not only catalyzes the condensation reaction but also establishes the stereochemistry of the resulting molecule. rsc.orgnih.gov The enzyme specifically catalyzes the formation of (S)-norcoclaurine (also known as (S)-(-)-higenamine). mdpi.comnih.gov This (S)-enantiomer is a pivotal intermediate in the biosynthesis of a vast array of over 2,500 benzylisoquinoline alkaloids in plants. nih.gov
Interestingly, while the enzymatic reaction driven by NCS is stereospecific for the (S)-isomer, the form of higenamine that is often isolated from plants is the (R)-(+)-enantiomer. mdpi.comnih.gov Higenamine has also been found in a racemic form (a mixture of both S and R enantiomers) in some plant sources. mdpi.com The precise mechanisms leading to the presence and accumulation of (R)-(+)-higenamine in plants, despite the (S)-stereospecificity of norcoclaurine synthase, are a subject of ongoing scientific investigation.
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches for Higenamine (B191414) and its Enantiomers
The total synthesis of higenamine and its enantiomers has been approached through various methodologies, with the Pictet-Spengler reaction being a cornerstone for constructing the core tetrahydroisoquinoline scaffold. nih.govresearchgate.netarkat-usa.org This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
One common strategy for the synthesis of racemic higenamine involves the following general steps:
Preparation of the β-arylethylamine precursor: This often starts from readily available materials that are elaborated to form the necessary dopamine-like structure.
Pictet-Spengler Reaction: The β-arylethylamine is reacted with a protected 4-hydroxyphenylacetaldehyde derivative in the presence of an acid catalyst to form the racemic tetrahydroisoquinoline core.
Deprotection: The protecting groups on the phenolic hydroxyls are removed to yield racemic higenamine.
Subsequent to the racemic synthesis, chiral resolution techniques are often employed to separate the (R)-(+)- and (S)-(-)-enantiomers. nih.gov This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by crystallization, followed by the liberation of the individual enantiomers. nih.gov
| Step | Description | Key Intermediates/Reagents |
| 1 | Preparation of β-arylethylamine | Dopamine (B1211576) derivatives |
| 2 | Pictet-Spengler Reaction | 4-Hydroxyphenylacetaldehyde, Acid catalyst |
| 3 | Deprotection | Reagents to remove hydroxyl protecting groups |
| 4 | Chiral Resolution | Chiral acids (e.g., Tartaric acid) |
Enantioselective Synthesis Methods for (R)-(+)-Higenamine
To circumvent the inefficiencies of chiral resolution, significant research has been directed towards the development of enantioselective synthesis methods for (R)-(+)-Higenamine. These methods aim to establish the desired stereochemistry at the C1 position during the synthesis.
One prominent approach involves the asymmetric hydrogenation of a dihydroisoquinoline intermediate. This key step utilizes a chiral catalyst to selectively deliver hydrogen to one face of the molecule, thereby establishing the desired stereocenter. While specific catalysts for the direct synthesis of the (R)-(+)-enantiomer are a subject of ongoing research, related studies have demonstrated the efficacy of this strategy. For instance, the synthesis of the (S)-(-)-enantiomer has been achieved using a RuCl[(S,S)-TsDPEN(p-cymene)] catalyst for the enantioselective reduction, highlighting the potential for catalyst control in determining the final stereochemistry.
Another powerful strategy is the enzymatic Pictet-Spengler reaction . Norcoclaurine synthase (NCS), an enzyme involved in the biosynthesis of benzylisoquinoline alkaloids in plants, catalyzes the stereoselective condensation of dopamine and 4-hydroxyphenylacetaldehyde to produce (S)-(-)-higenamine. nih.gov Research into modifying the substrate specificity and enantioselectivity of this enzyme or discovering novel enzymes could pave the way for a biocatalytic route to (R)-(+)-Higenamine.
| Method | Description | Example Catalyst/Enzyme |
| Asymmetric Hydrogenation | Enantioselective reduction of a dihydroisoquinoline intermediate. | Chiral Ruthenium or Rhodium catalysts |
| Enzymatic Pictet-Spengler | Stereoselective condensation of precursors using an enzyme. | Norcoclaurine Synthase (NCS) |
Synthesis of Higenamine Derivatives for Research Applications
The higenamine scaffold serves as a valuable template for the design and synthesis of novel derivatives with tailored biological activities. By modifying the core structure, researchers can probe structure-activity relationships and develop compounds with improved potency, selectivity, or pharmacokinetic properties.
Synthesis of Glycosylated Higenamine Analogues (e.g., 4'-O-β-d-glucoside)
Glycosylation is a common strategy to modify the properties of natural products. The synthesis of higenamine 4'-O-β-d-glucoside has been reported, providing a method to obtain both the (R)- and (S)-diastereomers. A general synthetic route involves:
Protection of functional groups: The amino and phenolic hydroxyl groups of the higenamine precursor are protected to prevent unwanted side reactions.
Glycosylation: The protected precursor is then reacted with a suitable glucosyl donor, such as a protected glucosyl bromide or trichloroacetimidate, in the presence of a promoter to form the glycosidic bond at the 4'-position.
Deprotection: Finally, the protecting groups on the sugar moiety and the higenamine core are removed to yield the desired glycosylated analogue.
The stereochemistry of the newly formed stereocenter in the sugar and the existing stereocenter in higenamine lead to the formation of diastereomers, which can often be separated by chromatographic techniques.
Rational Design and Synthesis of Novel Higenamine-Based Scaffolds
The rational design of novel higenamine-based scaffolds aims to explore new biological activities or enhance existing ones. This involves making strategic modifications to the higenamine structure based on an understanding of its interaction with biological targets.
An example of this approach is the development of higenamine derivatives as anti-Fusobacterium nucleatum agents . researchgate.net In this research, higenamine was identified as a hit from a natural product library. Subsequent optimization of the structure led to the synthesis of derivatives with significantly improved antibacterial activity. These modifications likely involved altering substituents on the aromatic rings or the tetrahydroisoquinoline nitrogen to enhance binding to the bacterial target.
Another area of exploration is the design of higenamine derivatives as epigenetic modulators . Higenamine itself has been identified as a natural inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in certain types of leukemia. nih.gov This discovery opens the door for the rational design and synthesis of novel higenamine-based scaffolds with enhanced LSD1 inhibitory activity and selectivity, potentially leading to new therapeutic agents for cancer.
Advanced Analytical Characterization in Research
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental in the analysis of (R)-(+)-Higenamine Hydrobromide, providing insights into its chemical structure and purity.
UV-Visible Spectrophotometry for Reaction Product Analysis
UV-Visible spectrophotometry is a valuable tool for analyzing the products of reactions involving higenamine (B191414). The aromatic nature of higenamine allows it to absorb ultraviolet light at specific wavelengths. For instance, in the development of analytical methods, a photodiode array (PDA) detector is often set at a wavelength of 282 nm to detect and quantify higenamine. pensoft.netpensoft.netzenodo.org This technique is particularly useful in preliminary screenings and in combination with liquid chromatography to analyze the composition of plant extracts and dietary supplements. pensoft.netpensoft.netzenodo.org
Mass Spectrometry (e.g., UPLC-ESI-Q-TOF-MS/MS) for Mechanistic Studies
Mass spectrometry (MS), especially when coupled with ultra-high-performance liquid chromatography (UPLC) and electrospray ionization (ESI) with a quadrupole time-of-flight (Q-TOF) analyzer, is a powerful technique for detailed mechanistic studies of higenamine. researchgate.net This method allows for the precise determination of molecular weights and fragmentation patterns of higenamine and its metabolites or reaction products.
In one study, UPLC-ESI-Q-TOF-MS/MS was used to investigate the antioxidant mechanisms of higenamine. The analysis identified the molecular formula of higenamine as [C16H17NO3] and provided detailed MS/MS spectra. researchgate.net Furthermore, this technique was instrumental in identifying reaction products such as higenamine-higenamine dimers and non-radical products formed during antioxidant assays. researchgate.net The high resolution and accuracy of Q-TOF-MS/MS are also essential for metabolic profiling studies, where it has been used to identify numerous metabolites of higenamine in biological samples. nih.gov For example, a study identified 32 different metabolites in human urine, including methylated, sulfated, and glucuronidated forms, by elucidating their fragmentation patterns and determining their accurate molecular formulas. nih.gov
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification in various research matrices, including biological fluids and plant extracts.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are the most commonly employed techniques for the analysis of higenamine. jfda-online.com These methods offer high resolution and sensitivity for the separation and quantification of the compound.
A sensitive and reliable UHPLC/MS/MS method was developed for the determination of higenamine in dietary supplements. researchgate.netnih.gov This method utilized hydrophilic interaction liquid chromatography (HILIC) to enhance sensitivity. researchgate.netnih.gov The separation was achieved on a UHPLC Acquity BEH HILIC column with a mobile phase consisting of 0.1% formic acid in water and acetonitrile. researchgate.netnih.gov Another study described a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determining higenamine in human plasma and urine, using an Atlantis dC18 column with an isocratic elution. nih.gov
Table 1: UHPLC/MS/MS Method Parameters for Higenamine Analysis
| Parameter | Value |
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Column | UHPLC Acquity BEH HILIC (2.1mm × 100mm, 1.7μm) |
| Mobile Phase | 0.1% Formic Acid in Water and Acetonitrile (30:70, v/v) |
| Flow Rate | 0.2 mL/min |
| Internal Standard | Quercetin |
| Ionization Mode | ESI (+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | 272.08→107.01, 272.08→161.07, 272.08→77.08 |
This table summarizes the parameters of a validated UHPLC/MS/MS method for the determination of higenamine in dietary supplements. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
While higenamine is a polar molecule and not readily volatile for direct GC analysis, GC-MS combined with a derivatization step provides a viable and cost-effective analytical method. jfda-online.comnih.gov Derivatization, such as acylation with heptafluorobutyric anhydride (B1165640) (HFBA), increases the volatility of higenamine, allowing for its separation and detection by GC-MS. nih.gov
A developed GC-MS method for determining higenamine in various matrices, including biological samples and herbal medicines, demonstrated good linearity and sensitivity. nih.gov The method involved an acylation derivatization of higenamine, and it showed a limit of detection (LOD) of 1.52 ng/mL and a limit of quantitation (LOQ) of 5 ng/mL. nih.gov The recovery rates in spiked samples ranged from 82.70% to 109.80%, with good intra-day and inter-day precision. nih.gov
Table 2: Performance of GC-MS Method with Derivatization for Higenamine Analysis
| Parameter | Value |
| Derivatizing Agent | Heptafluorobutyric Anhydride (HFBA) |
| Linearity Range | 5-200 ng/mL (R² > 0.999) |
| Limit of Detection (LOD) | 1.52 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL |
| Recovery | 82.70% - 109.80% |
| Precision (Intra-day & Inter-day) | < 3.39% |
This table outlines the key performance characteristics of a validated GC-MS method for the quantification of higenamine after derivatization. nih.gov
Liquid Chromatography-Photodiode Array (LC-PDA) Method Development and Validation for Plant Extracts
For routine analysis and screening of higenamine in plant extracts and dietary supplements, a Liquid Chromatography-Photodiode Array (LC-PDA) method offers a reliable and cost-effective alternative to mass spectrometry-based techniques. pensoft.netpensoft.net
A validated LC-PDA method was established for detecting higenamine using a Shimadzu LCMS-2050 system with a PDA detector set at 282 nm. pensoft.netpensoft.netzenodo.orgresearchgate.net The separation was performed using gradient elution with a mobile phase of formic acid in water and acetonitrile. pensoft.netpensoft.netzenodo.orgresearchgate.net The method demonstrated excellent linearity with a correlation coefficient of 0.999. pensoft.netpensoft.netresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.643 μg/mL and 1.949 μg/mL, respectively, showcasing the method's sensitivity for detecting low concentrations of higenamine. pensoft.netpensoft.netresearchgate.net This method was successfully applied to quantify higenamine in a dry extract of Lotus Plumule (Nelumbo nucifera Gaertn.), where the mean concentration was found to be 276.011 μg/g. pensoft.netpensoft.net
Table 3: Validation Parameters of the LC-PDA Method for Higenamine Detection
| Parameter | Value |
| Detection Wavelength | 282 nm |
| Correlation Coefficient (r) | 0.999 |
| Limit of Detection (LOD) | 0.643 μg/mL |
| Limit of Quantitation (LOQ) | 1.949 μg/mL |
| Accuracy (Mean Percentage Deviation) | 96% to 100.58% |
This table presents the validation data for a developed LC-PDA method, highlighting its suitability for the detection and quantification of higenamine in plant extracts. pensoft.netpensoft.netresearchgate.net
Electrochemical Methods for Higenamine Analysis in Buffer Systems (e.g., Differential Pulse Voltammetry)
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the quantitative analysis of electroactive compounds like higenamine. The presence of phenolic hydroxyl groups in the higenamine structure makes it suitable for detection by oxidative electrochemical techniques. Among these, differential pulse voltammetry (DPV) is a particularly effective technique due to its high sensitivity and excellent resolution, which is achieved by minimizing the background capacitive current. nih.govopenaccesspub.org
In a typical DPV measurement, small, constant potential pulses are superimposed on a linearly increasing potential ramp. The current is measured twice for each pulse—once just before its application and again at the end of the pulse. The difference between these two current measurements is then plotted against the potential. openaccesspub.org This differential measurement effectively discriminates the faradaic current (generated by the analyte's oxidation or reduction) from the non-faradaic charging current, resulting in a well-defined peak-shaped output where the peak height is directly proportional to the analyte's concentration. openaccesspub.orgresearchgate.net
Detailed Research Findings
Research has demonstrated the successful application of voltammetric methods for the determination of higenamine in aqueous solutions. One study utilized a simple and disposable pencil graphite (B72142) electrode (PGE) to quantify higenamine (as hydrochloride salt) in a Britton-Robinson buffer system. researchgate.net The electrochemical behavior of higenamine was investigated using cyclic voltammetry (CV) and square-wave voltammetry (SWV), revealing a pH-dependent oxidation process controlled by a combination of diffusion and adsorption. researchgate.net
Using square-wave voltammetry, higenamine exhibited two distinct, well-separated oxidation peaks across acidic, neutral, and alkaline media. researchgate.net For quantitative analysis, the first oxidation peak was selected due to its higher sensitivity. researchgate.net The study established a strong linear relationship between the oxidation peak current and the concentration of higenamine. researchgate.net
The optimal conditions for the analysis were determined to be in an acidic medium, specifically a Britton-Robinson buffer at pH 4.0. researchgate.net Under these conditions, the method demonstrated high sensitivity and a low detection limit. researchgate.net
| Parameter | Value | Reference |
| Electrochemical Technique | Square-Wave Voltammetry | researchgate.net |
| Working Electrode | Disposable Pencil Graphite Electrode (PGE) | researchgate.net |
| Buffer System | Britton-Robinson Buffer | researchgate.net |
| Optimal pH | 4.0 | researchgate.net |
| Oxidation Potential | +0.44 V | researchgate.net |
| Linear Concentration Range | 0.05 - 2.0 µg/cm³ (1.63 x 10⁻⁷ - 6.5 x 10⁻⁶ M) | researchgate.net |
| Limit of Detection (LOD) | 0.014 µg/cm³ (4.55 x 10⁻⁸ M) | researchgate.net |
Further investigations have explored other electrode materials to enhance analytical performance. For instance, a study using a mildly-oxidized boron-doped diamond electrode also confirmed that the oxidation of higenamine is strongly dependent on pH. researchgate.net Notably, the sensitivity of this method was significantly improved when conducted in the presence of the anionic surfactant, sodium dodecyl sulfate (B86663) (SDS). researchgate.net Another related method, high-performance liquid chromatography (HPLC) coupled with electrochemical detection, has been used for determining higenamine in biological fluids, employing an oxidation potential of 0.75 V. tmu.edu.tw
These findings underscore the utility of electrochemical methods, particularly differential pulse and related voltammetric techniques, as powerful analytical tools for the advanced characterization and quantification of this compound in research settings.
Structure Activity Relationship Sar Studies and Enantiomeric Bioactivity
Comparative Pharmacological Profiles of (R)-(+) and (S)-(-) Higenamine (B191414) Enantiomers
Higenamine is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (R)-(+)-higenamine and (S)-(-)-higenamine. While the form predominantly isolated from plants is (R)-(+)-higenamine, studies on the synthetic enantiomers have revealed significant differences in their pharmacological activities, underscoring the importance of stereochemistry in molecular interactions. nih.gov
One of the key distinctions lies in their effects on glucose metabolism. Research has indicated that the (S)-isomer demonstrates a more potent ability to promote glucose absorption compared to the (R)-isomer. nih.gov This suggests that the spatial orientation of the functional groups in the (S)-enantiomer allows for a more effective interaction with the cellular machinery responsible for glucose uptake.
Conversely, when examining effects on platelet aggregation, both synthetic stereoisomers, (R)-(+)-higenamine and (S)-(-)-higenamine, have been shown to possess enhanced inhibitory activity compared to the naturally occurring racemate. nih.gov This indicates that for this particular biological action, both enantiomers are more effective than a mixed sample, though subtle differences between them may still exist.
These findings highlight that the "biological activity" of higenamine is not monolithic; rather, it is a composite of the distinct actions of each enantiomer, which can vary significantly depending on the specific biological target and pathway being examined.
| Enantiomer | Comparative Activity | Biological Effect |
| (S)-(-)-Higenamine | Stronger than (R)-isomer | Promotion of glucose absorption nih.gov |
| (R)-(+)-Higenamine | Weaker than (S)-isomer | Promotion of glucose absorption nih.gov |
| (R)-(+)- & (S)-(-)-Higenamine | More potent than natural racemate | Inhibition of platelet aggregation nih.gov |
Structural Determinants for Adrenergic Receptor Binding and Agonism
The pharmacological effects of higenamine, particularly its cardiovascular actions, are largely attributed to its structural similarity to endogenous catecholamines like epinephrine (B1671497) and norepinephrine. nih.govmdpi.com This structural analogy allows it to bind to and activate adrenergic receptors. Higenamine is considered a non-selective β-adrenergic agonist, with demonstrated activity at both β1 and β2 subtypes, and also functions as an antagonist at α1-adrenergic receptors. mdpi.commdpi.comnih.gov
The key structural features of higenamine responsible for its adrenergic activity include:
The Catechol Moiety: The 6,7-dihydroxy-tetrahydroisoquinoline core is analogous to the catechol group of catecholamines. These hydroxyl groups are critical for forming hydrogen bonds within the receptor's binding pocket.
The Phenolic Hydroxyl Group: The 4'-hydroxyl group on the benzyl (B1604629) substituent is also believed to play a role. Studies suggest that, with the exception of this 4'-hydroxyl group, the other functional groups on the higenamine molecule contribute to enhancing glucose uptake, an effect mediated by β2-adrenergic receptors. nih.gov
The Chiral Center: The stereochemistry at the C1 carbon determines the spatial orientation of the 4-hydroxyphenylmethyl group, influencing the molecule's fit and affinity for the chiral environment of the receptor binding site.
Higenamine's action as a β1-adrenergic receptor agonist leads to increased heart rate (positive chronotropy) and enhanced myocardial contractility (positive inotropy). nih.govnih.gov Its agonism at β2-adrenergic receptors contributes to smooth muscle relaxation, such as bronchodilation. nih.govnih.gov In contrast, its antagonistic activity at α1-adrenergic receptors can lead to vasodilation and a hypotensive effect. nih.govmdpi.com
| Receptor Subtype | Higenamine's Action | Resulting Pharmacological Effect |
| β1-Adrenergic Receptor | Agonist | Increased heart rate and contractility nih.govnih.gov |
| β2-Adrenergic Receptor | Agonist | Smooth muscle relaxation (e.g., bronchodilation), glucose uptake nih.govnih.govnih.gov |
| α1-Adrenergic Receptor | Antagonist | Vasodilation, potential reduction in blood pressure nih.govmdpi.com |
SAR of Higenamine Derivatives for Specific Molecular Target Modulation (e.g., LSD1 inhibitors)
Beyond its well-known adrenergic activity, the higenamine scaffold has emerged as a promising starting point for the development of modulators for other critical molecular targets. A notable example is its activity as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of certain cancers, such as MLL-rearranged leukemia. nih.gov
Higenamine was identified as a natural, potent, and selective LSD1 inhibitor. nih.gov Its ability to inhibit this enzyme stems from its chemical structure, which can interact with the enzyme's active site. In this context, higenamine binding leads to a downregulation of H3K4 methylation, which in turn suppresses the expression of oncogenic genes like HOXA9 and MEIS1 in leukemia cells. nih.govnih.gov
Key findings regarding higenamine's LSD1 inhibitory activity include:
Potency and Selectivity: It demonstrates acceptable potency against the LSD1 enzyme and, crucially, high selectivity for LSD1 over the related enzymes MAO-A and MAO-B. nih.gov
Cellular Effects: In leukemia cell lines, higenamine treatment leads to an increase in LSD1 substrates (H3K4me1 and H3K4me2), induces cell differentiation and apoptosis, and inhibits the formation of cancer cell colonies. nih.gov
The discovery of higenamine's activity against LSD1 showcases the utility of its molecular framework as a template. The SAR insights gained from this discovery position higenamine as a valuable lead compound for designing novel, more potent, and selective LSD1 inhibitors for cancer therapy. nih.gov
Analog Development and Modification Strategies
The structural framework of higenamine provides a versatile scaffold for chemical modification to enhance or alter its biological activity. Analog development strategies often focus on modifying specific functional groups to improve potency, selectivity, or pharmacokinetic properties.
One example involves the development of analogs to enhance anti-platelet activity. The synthetic analogs YS-49 and YS-51 were designed based on the higenamine structure. These compounds not only act directly on thromboxane (B8750289) A2 (TP) receptors, similar to higenamine, but they also significantly inhibit the synthesis of thromboxane A2 from arachidonic acid, an inhibitory action that is not as clear with the parent compound. nih.gov This demonstrates a successful modification strategy where the core structure is retained while adding functionality to interact with an additional target in the same pathological pathway.
Furthermore, the identification of higenamine as an LSD1 inhibitor has opened avenues for its use as a starting point for new cancer therapeutics. nih.gov Future modification strategies will likely involve:
Modifying the Hydroxyl Groups: Altering the position or number of hydroxyl groups on both the isoquinoline (B145761) and benzyl rings to optimize interactions within the LSD1 binding pocket.
Substituting the Benzyl Ring: Adding various substituents to the pendant phenyl ring to explore new interactions and improve potency.
Altering the Tetrahydroisoquinoline Core: Modifying the core heterocyclic structure to enhance selectivity and drug-like properties.
These strategies aim to leverage the inherent biological activity of the higenamine scaffold to develop next-generation therapeutic agents with improved profiles for specific diseases.
Emerging Research Applications in Preclinical Science
Investigational Roles in Oxidative Stress-Related Conditions in Animal Models
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a wide range of pathological conditions. mdpi.com Higenamine (B191414) has been investigated for its antioxidant properties and its potential to mitigate oxidative damage in various animal models. mdpi.comnih.gov
In rodent models of pain, higenamine has been shown to ameliorate oxidative stress. nih.gov Studies have demonstrated that in models of obesity-induced hypertension in rats, there is a significant increase in lipid peroxides and superoxide (B77818) generation. researchgate.net Higenamine's antioxidant effects are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, which can otherwise lead to cellular damage. mdpi.com The compound's capacity to reduce oxidative damage suggests its potential as a tool to study the role of oxidative stress in various disease models. mdpi.com
Exploring Higenamine in Models of Inflammatory Processes
Higenamine has demonstrated anti-inflammatory effects in various preclinical models. mdpi.comnih.gov Its mechanisms of action appear to involve the modulation of key inflammatory pathways and the reduction of pro-inflammatory mediators. mdpi.comresearchgate.netnih.gov
In a murine model of spinal cord injury, higenamine treatment was associated with a reduction in inflammatory cells, including T cells, neutrophils, and macrophages. nih.gov It also promoted the activation of M2 macrophages, which are typically associated with anti-inflammatory and tissue repair processes. nih.gov Furthermore, higenamine has been shown to decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.comnih.gov The compound can also inhibit the activity of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov These effects are often mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and activation of the Nrf2/HO-1 pathway. mdpi.comresearchgate.net
Table 1: Effects of Higenamine on Inflammatory Markers in Preclinical Models
| Model System | Key Inflammatory Markers Modulated | Observed Effects | Reference |
|---|---|---|---|
| Lipopolysaccharide (LPS)-activated mouse microglia (BV2) | NF-κB, Nrf2/HO-1, TNF-α, IL-6, ROS, NO | Inhibition of pro-inflammatory pathways and mediators | researchgate.net |
| Collagen-induced arthritis (CIA) in mice | Clinical arthritis scores, oxidative damage, caspase-3/9, HO-1, PI3K/Akt/Nrf-2 | Reduced disease severity, inhibited inflammation and oxidative damage | mdpi.com |
| Human nucleus pulposus cells (NPCs) induced with IL-1β | iNOS, NO, PGE2, COX-2, TNF-α, IL-6, MMP-3, MMP-13, ADAMTS-4, ADAMTS-5, NF-κB | Attenuated inflammatory response and matrix degradation | nih.gov |
| Murine model of spinal cord injury | CD4+ T cells, CD8+ T cells, Ly6G+ neutrophils, CD11b+ macrophages, IL-4, IL-10, Hmgb1, HO-1 | Reduced inflammatory cell infiltration, promoted anti-inflammatory M2 macrophage activation | nih.gov |
Utility in Studies of Muscle Cell Biology and Metabolism
Higenamine has been investigated for its effects on muscle cells and metabolism, largely stemming from its activity as a non-selective β-adrenergic receptor agonist. mdpi.comnih.gov This activity allows it to influence processes related to muscle function and energy expenditure.
As a β2-adrenergic receptor agonist, higenamine has been shown to induce relaxation of tracheal muscles in guinea pigs, highlighting its potential as a research tool for studying bronchodilation. nih.gov In the context of metabolism, research suggests that higenamine can promote the breakdown of fat and increase the availability of free fatty acids, leading to enhanced energy consumption. nih.gov While the precise pathways are still under investigation, these findings indicate that higenamine could be a useful compound for studying the molecular mechanisms of muscle cell function and metabolic regulation. nih.govnih.gov
Methodological Approaches in Higenamine Research
In Silico Computational Modeling for Receptor Interaction Prediction
In silico computational modeling serves as a foundational step in higenamine (B191414) research, enabling scientists to predict its binding affinity and interaction with various biological targets before undertaking laboratory experiments. These predictive models are crucial for hypothesis generation and for understanding the structural basis of higenamine's activity.
Molecular docking, a key computational technique, has been instrumental in this area. nih.govresearchgate.net This method simulates the interaction between a ligand (higenamine) and a target protein's three-dimensional structure, calculating the binding energy and visualizing the precise orientation of the ligand within the receptor's binding site. nih.govresearchgate.net
Studies have utilized in silico tools to predict that higenamine and its metabolites have a high probability of interacting with the β2-adrenergic receptor (β2-AR) as an agonist. nih.gov These predictions were subsequently validated by in vitro experiments, which confirmed the agonist activity and found a close correlation with the predicted potency. nih.gov Molecular docking simulations were also part of a broader screening process that identified higenamine as a potent agonist for both β1- and β2-adrenergic receptors. nih.gov This computational-first approach streamlines the drug discovery process, allowing for the efficient identification of promising compounds and their likely molecular targets. nih.govresearchgate.net
Table 1: Application of In Silico Modeling in Higenamine Research
| Computational Technique | Target Receptor/Protein | Predicted Outcome/Finding | Reference |
|---|---|---|---|
| Predictive Agonist Modeling | β2-Adrenergic Receptor | High probability of interaction as an agonist. | nih.gov |
| Molecular Docking Simulation | β1- and β2-Adrenergic Receptors | Identified as a potent dual agonist. | nih.gov |
In Vitro Cell Culture Systems for Molecular and Cellular Studies
In vitro cell culture systems provide a controlled environment to dissect the molecular and cellular mechanisms of higenamine's action. A variety of cell lines have been employed to study its effects on specific cellular processes, from receptor signaling to neuroprotection and muscle biology.
Chinese Hamster Ovary (CHO) Cells: CHO cells are a standard model for studying receptor pharmacology due to their robustness and the ability to stably express specific human receptors. Researchers have used CHO cells engineered to express human β2-adrenergic receptors to characterize higenamine's activity. nih.govnih.gov In these systems, higenamine was demonstrated to be a full β2-adrenoceptor agonist, stimulating the receptor in a concentration-dependent manner. nih.gov The agonist effects were competitively inhibited by β-receptor antagonists, confirming the specificity of the interaction. nih.gov
PC12 Cells: The PC12 cell line, derived from a rat pheochromocytoma, serves as a valuable neuronal model. frontiersin.orgmdpi.com Studies have used PC12 cells to investigate the neurochemical effects of higenamine. One study found that higenamine dose-dependently decreased intracellular dopamine (B1211576) content, an effect partially attributed to the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. nih.gov Given that PC12 cells are widely used to model oxidative stress and neurodegeneration, they represent a key tool for exploring higenamine's potential neuroprotective mechanisms. frontiersin.orgnih.govmdpi.com
C2C12 Myotubes: C2C12 cells, a mouse myoblast cell line, can be differentiated into myotubes, providing an excellent in vitro model for skeletal muscle development, function, and atrophy. mdpi.comresearchgate.net While direct studies of higenamine on C2C12 differentiation are emerging, the cell line is critical for understanding pathways related to muscle protein synthesis and degradation, which are relevant to the compound's known physiological effects. nih.govnih.govresearchgate.net
Cardiomyocytes: To understand its cardiac effects, higenamine has been studied using primary cardiomyocyte cultures. Experiments on neonatal rat ventricular myocytes (NRVMs) have shown that higenamine can protect against doxorubicin-induced apoptosis and ischemia/reperfusion injury. nih.govnih.gov These studies demonstrated that higenamine's anti-apoptotic effect is mediated through the β2-AR. nih.gov Furthermore, human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are increasingly used as a sophisticated in vitro model to predict the cardiac effects of drugs in humans, offering a platform to further investigate higenamine's influence on heart rate and function. scirp.orgresearchgate.net
Table 2: Summary of In Vitro Cell Models in Higenamine Research
| Cell Line | Organism/Tissue of Origin | Area of Investigation | Key Finding | Reference |
|---|---|---|---|---|
| CHO Cells | Hamster Ovary | Receptor Pharmacology | Confirmed as a full β2-adrenergic receptor agonist. | nih.govnih.gov |
| PC12 Cells | Rat Adrenal Medulla | Neurochemistry | Inhibited dopamine biosynthesis and content. | nih.gov |
| Cardiomyocytes (Rat) | Rat Ventricle | Cardioprotection | Reduces ischemia/reperfusion injury and apoptosis via β2-AR. | nih.govnih.govnih.gov |
In Vivo Animal Models for Preclinical Pharmacological Investigations
Preclinical investigations in various animal models are essential for understanding the systemic pharmacological effects of higenamine. These in vivo studies bridge the gap between cellular mechanisms and potential therapeutic applications.
Rat Models: Rats have been used extensively to study the cardioprotective effects of higenamine. In a rat model of doxorubicin-induced chronic heart failure, higenamine, particularly in combination with nih.gov-gingerol, demonstrated protective effects by regulating hemodynamic indices, reducing myocardial cell apoptosis, and improving heart tissue pathology. nih.gov Another study using a rat model of cardiorenal syndrome showed that higenamine treatment improved left ventricular remodeling and systolic function. nih.gov
Mouse Models: Mouse models have been employed to explore higenamine's anti-inflammatory and cardioprotective roles. In a mouse model of collagen-induced arthritis, higenamine significantly reduced clinical arthritis scores and inhibited the inflammatory response. mdpi.comnih.gov Its protective effects against ischemia/reperfusion-induced myocardial infarction and cardiomyocyte apoptosis have also been demonstrated in vivo in mice. nih.gov Furthermore, studies on spinal cord injury in mice showed that higenamine treatment promoted locomotor recovery and M2 macrophage activation, suggesting neuroprotective and anti-inflammatory activity. nih.gov The anti-inflammatory effects were also observed in lipopolysaccharide (LPS)-activated mouse microglial cells (BV2). nih.govresearchgate.net
Guinea Pig Models: The guinea pig trachea, a tissue rich in β2-adrenoceptors, has been used in isolated tissue preparations to demonstrate higenamine's functional agonism at this receptor. Studies showed that higenamine dose-dependently relaxed acetylcholine-stimulated contractions of the tracheal tissue, a classic response for a β2-AR agonist. nih.gov
Table 3: Findings from In Vivo Animal Models for Higenamine
| Animal Model | Disease/Condition Model | Primary Outcome | Reference |
|---|---|---|---|
| Rat | Doxorubicin-Induced Heart Failure | Improved cardiac hemodynamics and reduced cardiomyocyte apoptosis. | nih.gov |
| Mouse | Collagen-Induced Arthritis | Reduced arthritis scores and inflammation. | mdpi.comnih.gov |
| Mouse | Myocardial Ischemia/Reperfusion | Reduced myocardial infarction size and apoptosis. | nih.gov |
| Mouse | Spinal Cord Injury | Promoted locomotor recovery and reduced inflammation. | nih.gov |
| Guinea Pig | Isolated Trachea Contraction | Demonstrated β2-adrenoceptor agonist activity (tracheal relaxation). | nih.gov |
Biochemical and Biophysical Assays for Target Engagement and Pathway Analysis
Biochemical and biophysical assays are critical for confirming direct binding of higenamine to its targets and for mapping the downstream signaling pathways it modulates. These techniques provide quantitative data on molecular interactions and cellular responses.
Radioligand Binding Assays: To confirm that higenamine directly interacts with its proposed receptor, radioligand binding assays are employed. These assays measure the ability of a non-labeled compound (higenamine) to displace a radioactively labeled ligand that has a known high affinity for the target receptor. Research has utilized this method to demonstrate conclusively that higenamine is a ligand of the β2-adrenergic receptor. nih.gov
Western Blot Analysis: Western blotting is a cornerstone technique used to detect and quantify specific proteins in a sample, making it invaluable for pathway analysis. Numerous studies have used this method to uncover the mechanisms behind higenamine's effects. For instance, Western blotting has been used to show that higenamine:
Induces the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) in a β-arrestin-dependent manner. nih.gov
Activates the PI3K/Akt signaling pathway, which is crucial for its anti-apoptotic effects in cardiomyocytes. nih.govfrontiersin.org
Modulates inflammatory pathways by inhibiting the nuclear translocation of NF-κB and activating the Nrf2/HO-1 pathway in microglia and other cells. mdpi.comnih.govfrontiersin.org
Reduces the expression of matrix metalloproteinase-1 (MMP-1) by inhibiting the MEK1/2-ERK1/2 and Akt signaling pathways in human keratinocytes. mdpi.com
Enzyme and Gene Expression Assays: To assess the functional consequences of pathway activation, researchers measure changes in enzyme activity or gene expression. In PC12 cells, higenamine's effect on dopamine levels was linked to the inhibition of tyrosine hydroxylase activity. nih.gov In studies on arthritis, higenamine's protective effects were associated with the modulation of caspase-3/9 activation. mdpi.com Furthermore, reporter gene assays, which link a gene's promoter to a reporter like Green Fluorescent Protein (GFP), have been used to show that higenamine can inhibit fine-dust-induced MMP-1 promoter activity. mdpi.com
Table 4: Key Biochemical and Biophysical Assays in Higenamine Research
| Assay Type | Purpose | Example Finding | Reference |
|---|---|---|---|
| Radioligand Binding Assay | Confirm direct receptor binding. | Demonstrated that higenamine is a ligand of the β2-AR. | nih.gov |
| Western Blot | Analyze protein expression and signaling pathways. | Showed activation of PI3K/Akt and inhibition of NF-κB pathways. | nih.govnih.govresearchgate.net |
| Enzyme Activity Assay | Measure functional changes in enzyme activity. | Inhibited tyrosine hydroxylase activity in PC12 cells. | nih.gov |
| Reporter Gene Assay | Measure changes in gene promoter activity. | Inhibited MMP-1 promoter activity in human keratinocytes. | mdpi.com |
Future Trajectories and Unexplored Avenues in Basic and Preclinical Research
Elucidating Novel Molecular Targets and Signaling Pathways
While the interaction of higenamine (B191414) with adrenoceptors is well-documented, the complete landscape of its molecular targets is likely more complex. As a structural analogue of catecholamines, higenamine has been identified as a dual agonist for β1- and β2-adrenergic receptors (β-ARs) and a novel antagonist for the α1-adrenergic receptor. mdpi.comnih.govnih.gov Its activity at these receptors initiates cascades through various signaling pathways, which have been linked to its observed pharmacological effects.
Future research should aim to move beyond these primary targets to identify novel binding proteins and signaling networks. An unbiased, systematic approach using proteomic and transcriptomic screening technologies could uncover previously unknown molecular interactors. Deeper investigation into downstream pathways is also critical. Key signaling pathways modulated by higenamine that warrant further exploration include:
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and apoptosis. Higenamine has been shown to activate PI3K/Akt signaling, contributing to its protective effects on cardiomyocytes and its anti-apoptotic activity. mdpi.comnih.gov Further research could explore its role in other tissues and disease states where this pathway is dysregulated.
NF-κB Signaling Pathway: Higenamine exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which in turn reduces the expression of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov
Akt/GSK3β Pathway: In a preclinical model of Alzheimer's disease, higenamine was found to exert neuroprotective effects by regulating the Akt/GSK3β signaling pathway. nih.gov
TGF-β1/Smad Pathway: Preliminary evidence suggests higenamine may inhibit this pathway, which is central to the process of tissue fibrosis. nih.gov
| Signaling Pathway | Observed Preclinical Effect | Potential Research Direction |
|---|---|---|
| β-AR/PI3K/Akt | Cardioprotection, anti-apoptosis. mdpi.comnih.gov | Investigate role in neuronal survival and muscle cell proliferation. |
| NF-κB | Anti-inflammatory effects, reduced cytokine expression. nih.gov | Explore efficacy in chronic inflammatory disease models (e.g., IBD, psoriasis). |
| Akt/GSK3β | Neuroprotection, reduced Aβ burden in Alzheimer's model. nih.gov | Elucidate effects on tau phosphorylation and synaptic plasticity. |
| TGF-β1/Smad | Anti-fibrotic properties. nih.gov | Evaluate potential in preclinical models of pulmonary, renal, or hepatic fibrosis. |
Comprehensive Investigation of Enantiomeric Specificity Across Biological Systems
Higenamine is a chiral molecule existing as two mirror-image enantiomers: (R)-(+)-higenamine and (S)-(-)-higenamine. mdpi.com While norcoclaurine synthase typically produces the (S)-isomer, higenamine can be isolated from plants in either R-(+) or racemic forms. mdpi.com Emerging research indicates that these enantiomers are not biologically equivalent and exhibit significant differences in their pharmacological activities. A comprehensive investigation into this enantiomeric specificity is a critical avenue for future research.
Studies have demonstrated that the (S)-(-) enantiomer possesses more potent biological effects in several key areas compared to the (R)-(+) form. For instance, (S)-(-)-higenamine shows stronger cardiotonic properties and a greater inhibitory effect on platelet aggregation. mdpi.comnih.govnih.gov It is also superior in attenuating parameters of disseminated intravascular coagulation (DIC) and has a stronger ability to promote glucose absorption. mdpi.comnih.gov Furthermore, the (S)-(-) isomer appears to be more effective in disease models associated with the overexpression of inducible nitric oxide synthase (iNOS). mdpi.com
Future research must systematically compare the pharmacodynamics and pharmacokinetics of the individual enantiomers across a wide range of biological systems. This includes head-to-head comparisons in receptor binding assays for various targets, functional assays in different cell types, and efficacy studies in preclinical disease models. Understanding the stereoselectivity of its targets could pave the way for the development of enantiomerically pure drugs with improved efficacy and potentially fewer off-target effects.
| Biological Activity | (S)-(-)-Higenamine | (R)-(+)-Higenamine | Reference |
|---|---|---|---|
| Cardiotonic Effects | Stronger | Weaker | mdpi.comnih.gov |
| Anti-Platelet Aggregation | Higher Potency | Lower Potency | nih.gov |
| Amelioration of DIC | Superior | Inferior | nih.gov |
| Glucose Absorption | Stronger | Weaker | mdpi.com |
| Activity in iNOS Overexpression | More Effective | Less Effective | mdpi.com |
Development of Advanced Analytical Techniques for Trace Analysis in Complex Research Matrices
The accurate quantification of (R)-(+)-higenamine and its metabolites in complex biological matrices like plasma, urine, and tissue homogenates is essential for robust preclinical research. While existing methods provide a solid foundation, the development of more advanced and sensitive analytical techniques is a key trajectory for future studies.
Current methods for higenamine detection often rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers good sensitivity and specificity. mdpi.com Techniques such as solid-phase extraction (SPE) are used for sample cleanup and concentration. However, future research will demand methods with even lower limits of detection (LOD) and quantification (LOQ) to study micro-dosing, long-term metabolite profiling, and cellular-level distribution.
Future advancements could focus on several areas:
High-Resolution Mass Spectrometry (HRMS): The use of technologies like Quadrupole-Orbitrap mass spectrometry can aid in the identification of novel, previously uncharacterized metabolites.
Improved Extraction Methods: Exploring advanced extraction techniques, such as Microwave-Assisted Extraction (MAE), could improve recovery and reduce sample preparation time. mdpi.com
Derivatization Strategies: Chemical derivatization of higenamine could enhance its chromatographic behavior and ionization efficiency, thereby increasing sensitivity in mass spectrometric analyses.
Biosensor Development: The creation of highly specific biosensors could enable real-time monitoring of higenamine concentrations in in-vitro systems, providing dynamic insights into its cellular uptake and mechanism of action.
Exploration of Higenamine in Underexplored Preclinical Disease Models
Preclinical research on higenamine has largely concentrated on cardiovascular conditions, asthma, and inflammation. mdpi.comnih.gov While this has yielded valuable insights, many other potential therapeutic areas remain unexplored. Future research should strategically expand the investigation of higenamine into novel and underexplored preclinical disease models.
Neurodegenerative Diseases: Beyond an initial study in an Alzheimer's disease model which showed that higenamine can ameliorate cognitive impairment and Aβ burden, its potential in other neurodegenerative conditions is unknown. nih.gov Future studies could explore its efficacy in preclinical models of Parkinson's disease, focusing on dopaminergic neuron protection, or in models of amyotrophic lateral sclerosis (ALS), given its anti-inflammatory and anti-apoptotic properties.
Oncology: Preliminary findings suggest that higenamine can induce cell death in glioma cells and may enhance apoptosis in cancer cells when combined with other agents. mdpi.comnih.gov This warrants a systematic evaluation in various preclinical cancer models. In-vitro studies on a panel of cancer cell lines (e.g., lung, breast, colon) followed by in-vivo xenograft models could determine its potential as a standalone or adjuvant anti-cancer agent.
Metabolic Syndrome: Higenamine's ability to enhance glucose uptake suggests a potential role in managing metabolic disorders. mdpi.com This is a significantly underexplored area. Preclinical models of metabolic syndrome, often induced by high-fat diets in rodents, could be used to investigate higenamine's effects on insulin (B600854) resistance, dyslipidemia, and hypertension.
Combinatorial Research with Other Phytochemicals or Synthetic Compounds in Preclinical Settings
The potential of (R)-(+)-higenamine may be significantly enhanced when used in combination with other bioactive compounds. This synergistic approach, a cornerstone of traditional medicine, is a promising avenue for modern preclinical research. By combining higenamine with other phytochemicals or synthetic drugs, it may be possible to achieve greater efficacy, reduce the required amount of each compound, and target multiple pathways simultaneously.
Several successful preclinical combinations have already been identified:
Higenamine and 6-Gingerol (B72531): The combination of higenamine and 6-gingerol has been shown to have a protective effect against doxorubicin-induced cardiotoxicity and chronic heart failure in rat models. mdpi.comnih.gov This synergistic effect is mediated, in part, through the activation of the PI3K/Akt and LKB1/AMPK/Sirt1 signaling pathways. mdpi.com
Higenamine and Cucurbitacin B: This combination has demonstrated context-dependent effects on apoptosis. In a protective capacity, it can enhance anti-apoptotic activity. nih.gov Conversely, in a cancer context, the combination can increase the induction of apoptosis in tumor cells, potentially by inhibiting the interaction between Akt and CDK2. mdpi.com
Future research should expand on these findings by systematically screening for synergistic interactions between higenamine and other compounds. This could involve combining it with other well-characterized phytochemicals (e.g., curcumin, resveratrol, quercetin) or with standard-of-care synthetic drugs used in the disease models being studied. Such combinatorial research could unlock new therapeutic strategies for complex, multi-factorial diseases.
Q & A
Basic Research Questions
Q. What experimental models and assays are standard for evaluating the cardioprotective effects of (R)-(+)-Higenamine Hydrobromide in ischemia/reperfusion (I/R) injury?
- Methods :
- In vitro : Use neonatal rat ventricular myocytes (NRVMs) or adult mouse ventricular myocytes (AMVMs) exposed to H₂O₂ to simulate oxidative stress. Assess apoptosis via TUNEL staining, Annexin V-FITC/PI flow cytometry, and caspase-3/9 activity assays .
- Ex vivo : Langendorff-perfused heart models to measure infarct size post-I/R. β2-adrenergic receptor (β2-AR) antagonists (e.g., ICI118551) validate pathway specificity .
- In vivo : Rodent I/R models (e.g., coronary artery ligation) to quantify myocardial infarction area and mortality rates .
- Key Metrics : Reduction in apoptotic cells, infarct size, and caspase activity.
Q. How is enantiomeric purity of this compound characterized in synthetic batches?
- Methods :
- Chiral HPLC : Separates (R) and (S) enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
- Circular Dichroism (CD) Spectroscopy : Confirms optical activity and enantiomeric excess .
- X-ray Crystallography : Resolves absolute configuration for structural validation .
- Quality Control : Ensure ≥98% enantiomeric purity for pharmacological studies .
Q. What in vitro assays quantify the antioxidant activity of this compound?
- Methods :
- ROS Scavenging : Cell-free systems using DCFH-DA probes to measure hydrogen peroxide or superoxide radical neutralization .
- Myeloperoxidase (MPO) Activity Assays : Evaluate inhibition of neutrophil-derived oxidative bursts in murine intestinal I/R models .
Advanced Research Questions
Q. How can researchers resolve contradictions in adrenergic receptor subtype involvement (β1-AR vs. β2-AR) in this compound’s cardioprotection?
- Experimental Design :
- Use selective antagonists: β1-AR (CGP20712a) and β2-AR (ICI118551) in AMVMs exposed to H₂O₂.
- Measure caspase-3/9 suppression and AKT phosphorylation via Western blot. β2-AR blockade abolishes anti-apoptotic effects, while β1-AR antagonists show no impact .
- Key Finding : β2-AR/PI3K/AKT signaling is critical; PI3K inhibitors (wortmannin) reverse protection .
Q. What methodologies elucidate enantiomer-specific effects of this compound vs. (S)-(-)-Higenamine in disseminated intravascular coagulation (DIC)?
- Approach :
- Enantioselective Synthesis : Prepare pure (R) and (S) forms via asymmetric catalysis .
- DIC Models : Compare prothrombin time, fibrin degradation products, and organ dysfunction in rodents. (S)-(-)-enantiomer shows superior efficacy in attenuating DIC .
- Table 1 : Enantiomer Comparison in DIC
| Parameter | (R)-(+)-Higenamine | (S)-(-)-Higenamine |
|---|---|---|
| Prothrombin Time | Moderate reduction | Significant reduction |
| Fibrin Degradation | Limited effect | Strong inhibition |
| Organ Dysfunction Score | Mild improvement | Marked improvement |
Q. How does this compound enhance Cucurbitacin B’s antitumor effects in breast cancer?
- Mechanistic Workflow :
- Cell Cycle Analysis : Flow cytometry reveals G2/M arrest (e.g., SKBr3 cells). Synergy at 10:1 (CuB:higenamine) ratio increases arrested cells by 30% vs. CuB alone .
- Network Pharmacology : STRING/Cytoscape analysis identifies shared targets (AKT1, CDK2). Validate via Western blot (AKT inhibition by CuB; CDK2/CCNA2 suppression by higenamine) .
- Key Pathway : Combined treatment amplifies cell cycle arrest and apoptosis via AKT/CDK2 crosstalk .
Q. What pharmacokinetic challenges arise in detecting this compound in biological samples for doping studies?
- Analytical Solutions :
- UPLC-MS/MS : Quantify higenamine in urine (LOQ: 10 ng/mL). Acid hydrolysis + liquid-liquid extraction (LLE) improves recovery vs. dilute-and-shoot .
- Metabolite Identification : Detect glucuronide conjugates to avoid false negatives .
Q. How to design mechanistic studies on this compound’s anti-sepsis effects?
- Models :
- In vivo : LPS-induced septic shock in rats. Measure survival rates, serum cytokines (IL-6, TNF-α), and organ histopathology. Doses ≥10 mg/kg (i.p.) improve survival by 40% .
- In vitro : Macrophage cultures to assess NF-κB inhibition and ROS suppression .
Tables for Methodological Reference
Table 2 : Key Signaling Pathways in Cardioprotection
| Pathway | Tools for Validation | Outcome Measure |
|---|---|---|
| β2-AR/PI3K/AKT | ICI118551, wortmannin, p-AKT | Caspase-3 activity ↓ |
| ROS Scavenging | DCFH-DA, MPO assays | ROS levels ↓ |
| Apoptosis Regulation | TUNEL, Annexin V/PI | Apoptotic cells ↓ |
Table 3 : Anti-Tumor Synergy Mechanisms
| Target | Method | Effect |
|---|---|---|
| AKT1 | Western blot, kinase assays | Phosphorylation inhibition |
| CDK2/CCNA2 | Flow cytometry, siRNA | G2/M arrest ↑, proliferation ↓ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
